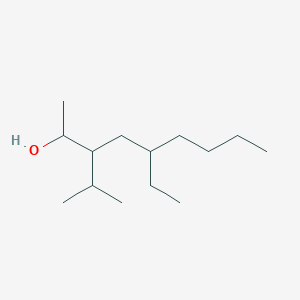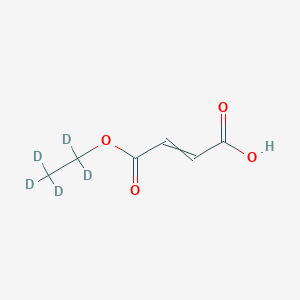
N-(2-Aminoethyl)-N'-(2-Sulfothioacetamid)biotinamide, Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Aminoethyl)-N’-(2-Sulfothioacetamid)biotinamide, Sodium Salt is a synthetic compound that combines biotin, a vital nutrient, with a sulfothioacetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N’-(2-Sulfothioacetamid)biotinamide, Sodium Salt typically involves the following steps:
Biotinylation: Biotin is first activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Thioacetamide Addition: The activated biotin is then reacted with thioacetamide under controlled conditions to introduce the sulfothioacetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process would be optimized for yield and cost-effectiveness, with considerations for environmental and safety regulations.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Aminoethyl)-N’-(2-Sulfothioacetamid)biotinamide, Sodium Salt can undergo various chemical reactions, including:
Oxidation: The sulfothioacetamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfothioacetamide group.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Modified thioacetamide derivatives.
Substitution Products: Various substituted biotin derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-Aminoethyl)-N’-(2-Sulfothioacetamid)biotinamide, Sodium Salt has several applications in scientific research:
Biochemistry: Used as a biotinylation reagent for labeling proteins and nucleic acids.
Molecular Biology: Employed in affinity purification techniques to isolate biotinylated molecules.
Medicine: Potential use in drug delivery systems due to its biotin component, which can target biotin receptors on cells.
Industry: Utilized in the development of biosensors and diagnostic assays.
Wirkmechanismus
The mechanism of action of N-(2-Aminoethyl)-N’-(2-Sulfothioacetamid)biotinamide, Sodium Salt involves its interaction with biotin-binding proteins such as avidin and streptavidin. The biotin moiety binds strongly to these proteins, facilitating the capture and detection of biotinylated molecules. The sulfothioacetamide group may also participate in specific chemical reactions, contributing to the compound’s overall functionality.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biotinylated Compounds: Biotin-NHS ester, biotin-PEG derivatives.
Thioacetamide Derivatives: N-(2-Aminoethyl)thioacetamide, N-(2-Sulfothioacetamid)biotinamide.
Uniqueness
N-(2-Aminoethyl)-N’-(2-Sulfothioacetamid)biotinamide, Sodium Salt is unique due to its combination of biotin and sulfothioacetamide functionalities. This dual functionality allows it to participate in a wider range of biochemical and chemical reactions compared to other biotinylated compounds.
Eigenschaften
Molekularformel |
C14H23N4NaO6S3 |
|---|---|
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
sodium;(3aS,4S,6aR)-2-oxo-4-[5-oxo-5-[2-[(2-sulfonatosulfanylacetyl)amino]ethylamino]pentyl]-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazole |
InChI |
InChI=1S/C14H24N4O6S3.Na/c19-11(15-5-6-16-12(20)8-26-27(22,23)24)4-2-1-3-10-13-9(7-25-10)17-14(21)18-13;/h9-10,13H,1-8H2,(H,15,19)(H,16,20)(H2,17,18,21)(H,22,23,24);/q;+1/p-1/t9-,10-,13-;/m0./s1 |
InChI-Schlüssel |
RDWRHIZFQMIMKX-JMHMRROLSA-M |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCNC(=O)CSS(=O)(=O)[O-])NC(=O)N2.[Na+] |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCNC(=O)CSS(=O)(=O)[O-])NC(=O)N2.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[(4R)-4-azido-3-benzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B13440967.png)

![(6alpha,11beta,16alpha,17alphalpha)-S-(Chloromethyl) Ester, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-androsta-1,4-diene-17-carbothioic acid](/img/structure/B13440978.png)

![2-[4-(3-aminophenyl)-1H-pyrazol-1-yl]-N-ethylacetamide](/img/structure/B13440990.png)

